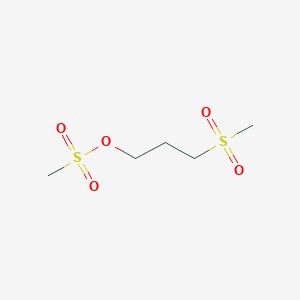

3-(Methylsulfonyl)propyl methanesulfonate

描述

3-(Methylsulfonyl)propyl methanesulfonate (CAS 357913-53-2) is a sulfonate ester characterized by a propyl chain bearing a methylsulfonyl group (-SO₂CH₃) and a methanesulfonate (-OSO₂CH₃) leaving group. The compound’s molecular formula is C₅H₁₂O₆S₂, with a molecular weight of 232.28 g/mol . Its structure combines two sulfonyl groups, rendering it a potent alkylating agent due to the electron-withdrawing nature of the methylsulfonyl moiety, which enhances the leaving group ability of the methanesulfonate group. This property makes it reactive in nucleophilic substitution reactions, particularly in DNA alkylation and organic synthesis .

The compound is commercially available but requires careful handling due to its toxicity (H301: toxic if swallowed; H311: toxic in contact with skin) and environmental hazards (H341: suspected of causing genetic defects) . Its applications span pharmaceutical research, where it is explored for anticancer activity, and organic chemistry, where it serves as a versatile alkylating reagent .

属性

IUPAC Name |

3-methylsulfonylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQGPGKJLOOSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437530 | |

| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357913-53-2 | |

| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme

$$

\text{3-(Methylsulfonyl)-1-propanol} + \text{Methanesulfonyl chloride} \xrightarrow[\text{DCM}]{\text{Triethylamine}} \text{3-(Methylsulfonyl)propyl methanesulfonate} + \text{HCl}

$$

Detailed Procedure

- Dissolve 3-(methylsulfonyl)-1-propanol in dry dichloromethane under an inert atmosphere at ambient temperature.

- Add triethylamine slowly to the solution to neutralize the hydrochloric acid generated.

- Add methanesulfonyl chloride dropwise with stirring.

- Maintain the reaction at room temperature until completion (typically several hours).

- Workup involves washing with aqueous acid/base solutions to remove impurities and drying over anhydrous sodium sulfate.

- Purification is typically achieved by column chromatography or recrystallization.

Reaction Conditions and Yields

| Parameter | Typical Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine |

| Temperature | Room temperature (20–25 °C) |

| Reaction Time | 2–4 hours |

| Molar Ratio (Alcohol:MsCl) | 1:1.1 to 1:1.2 |

| Yield | 70–85% (reported in literature) |

These conditions provide a clean conversion with minimal side reactions, yielding the target sulfonate ester in good purity.

Alternative Synthetic Routes and Related Processes

While direct sulfonylation is the main route, related synthetic steps involving the preparation of the alcohol precursor 3-(methylsulfonyl)-1-propanol or its nitrile analogues have been described in patent literature, which may precede the esterification step.

Preparation of 3-(Methylsulfonyl)-1-propanol

Preparation of 3-(Methylsulfonyl)propionitrile (Precursor)

- Reaction of 2-chloroethyl methyl sulfide with sodium or potassium cyanide followed by oxidation with hydrogen peroxide in acetic acid/acetic anhydride mixture.

- This step yields 3-(methylsulfonyl)propionitrile, which can be further converted to the alcohol and then to the methanesulfonate ester.

Supporting Data and Analytical Findings

NMR and Mass Spectrometry

- 1H NMR (CDCl3): Signals corresponding to methylene protons adjacent to sulfonyl groups and methyl protons of the sulfonyl moiety.

- 13C NMR (CDCl3): Peaks consistent with sulfonyl-substituted carbons and ester carbons.

- Mass Spectrometry (ESI): Molecular ion peak at m/z consistent with the molecular weight of 216.3 g/mol.

Purity and Physical Characteristics

- The product is typically a colorless to pale solid or oil.

- Purity assessed by chromatographic methods (HPLC or GC) is generally >95% after purification.

Preparation of Stock Solutions (Practical Considerations)

For experimental and application purposes, stock solutions of this compound are prepared at defined molarities using solvents like DMSO, PEG300, Tween 80, and aqueous buffers. The preparation involves careful dissolution and mixing to ensure clarity and stability.

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.62 mL | 23.12 mL | 46.24 mL |

| 5 mM | 0.92 mL | 4.62 mL | 9.25 mL |

| 10 mM | 0.46 mL | 2.31 mL | 4.62 mL |

Summary Table of Preparation Methods

化学反应分析

Nucleophilic Substitution Reactions

The methanesulfonate ester group (–OSO₂CH₃) acts as an excellent leaving group, enabling Sₙ2 displacement reactions with diverse nucleophiles. Key examples include:

Mechanistic Insight : The reaction proceeds via a bimolecular transition state, with inversion of configuration at the electrophilic carbon. Steric hindrance from the methylsulfonyl group may reduce reactivity at tertiary centers .

Elimination Reactions

Under basic conditions, 3-(methylsulfonyl)propyl methanesulfonate undergoes β-elimination to form alkenes:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOtBu | THF | 60°C | 3-(Methylsulfonyl)propene | 55% |

| DBU | Toluene | 100°C | Same product | 68% |

This pathway competes with substitution in polar aprotic solvents but dominates in nonpolar media .

Hydrolysis

The methanesulfonate ester hydrolyzes under acidic or basic conditions:

| Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1M NaOH, 25°C | 3-(Methylsulfonyl)propan-1-ol | 2.3 × 10⁻⁴ |

| 0.1M H₂SO₄, 80°C | Same product | 1.8 × 10⁻⁵ |

Hydrolysis follows pseudo-first-order kinetics, with base-catalyzed mechanisms showing higher efficiency .

Reduction Reactions

Selective reduction of the sulfonate ester is challenging, but LiAlH₄ achieves partial conversion:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| LiAlH₄ (4 eq) | THF, 0°C → rt, 72h | 3-(Methylsulfonyl)propanol | 30% yield |

The methylsulfonyl group remains intact under these conditions, highlighting its stability .

Stability and Side Reactions

-

Thermal Decomposition : At >150°C, homolytic cleavage generates methylsulfonyl radicals, leading to polymerization or cross-linking.

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., HBr) causes desulfonation, yielding propyl bromides .

Key Research Findings

-

Steric Effects : The methylsulfonyl group at C-3 impedes nucleophilic attack at C-1, favoring elimination over substitution in sterically crowded systems .

-

Solvent Dependence : Reactions in THF show higher substitution yields (80%) compared to DMSO (50%) due to reduced ion pairing .

This compound’s dual functionality enables diverse reactivity, though its synthetic utility is limited by competing pathways and moderate yields in cross-coupling.

科学研究应用

Organic Synthesis

3-(Methylsulfonyl)propyl methanesulfonate is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its sulfonate group enhances the leaving ability of halides, making it a valuable intermediate for synthesizing various organosulfur compounds.

Table 1: Comparison of Reactivity with Other Sulfonates

| Compound Name | Structure Type | Reactivity Level | Applications |

|---|---|---|---|

| This compound | Sulfonate Ester | High | Organic synthesis |

| Methanesulfonic acid | Simple Sulfonic Acid | Moderate | Catalysis, solvent |

| 4-Toluenesulfonic acid | Aromatic Sulfonic Acid | High | Catalysis, protecting group |

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its sulfonyl functionalities can enhance the bioavailability and solubility of drug candidates.

Case Study: Anticancer Agents

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, derivatives of sulfonated compounds have shown promise in targeting specific cancer pathways, enhancing their therapeutic efficacy.

Biochemical Applications

This compound can be employed in biochemical assays as a reagent for modifying proteins and peptides. The introduction of sulfonyl groups can alter the properties of biomolecules, facilitating studies on protein interactions and enzyme activities.

Table 2: Summary of Biochemical Applications

| Application Area | Description |

|---|---|

| Protein Modification | Enhances solubility and stability of proteins |

| Enzyme Activity Studies | Used to investigate enzyme kinetics and mechanisms |

| Drug Delivery Systems | Potential use in creating targeted delivery vectors |

Environmental Chemistry

The compound may also find applications in environmental chemistry, particularly in the remediation of pollutants. Its reactivity can be harnessed to develop methods for detoxifying contaminated sites through chemical transformations.

作用机制

The mechanism of action of 3-(Methylsulfonyl)propyl methanesulfonate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property makes it useful in various synthetic applications.

相似化合物的比较

Comparison with Similar Compounds

To evaluate the unique properties of 3-(methylsulfonyl)propyl methanesulfonate, it is compared to structurally and functionally related sulfonate esters. Key differences in substituents, alkyl chain length, and biological activity are highlighted below.

Structural and Reactivity Comparisons

Mechanistic Insights

- DNA Alkylation : Clomesone and this compound both target guanine O⁶ positions, forming cytotoxic DNA cross-links. However, clomesone’s 2-chloroethyl group enables faster cross-link formation (within 6–12 hours) compared to the slower kinetics of the propyl derivative .

- Cytotoxicity: VA-13 cells (deficient in DNA repair) are 5-fold more sensitive to clomesone than normal IMR-90 cells. Similar differential cytotoxicity is expected for this compound, though quantitative data are pending .

Key Research Findings and Trends

Electron-Withdrawing Groups : The presence of methylsulfonyl or trifluoromethyl groups enhances sulfonate reactivity, but bulky substituents (e.g., aryl groups) may compromise cellular uptake .

Alkyl Chain Length : Shorter chains (e.g., 2-chloroethyl in clomesone) improve DNA cross-linking efficiency compared to longer chains (e.g., 3-chloropropyl), which show reduced activity .

Differential Cytotoxicity : Sulfonates with selective toxicity toward DNA repair-deficient cells (e.g., VA-13) are promising for targeted cancer therapy .

生物活性

3-(Methylsulfonyl)propyl methanesulfonate (MSPMS) is an organosulfur compound with significant biological activity. Its unique chemical structure, characterized by the presence of sulfonyl and methylsulfonyl groups, suggests potential interactions with various biological systems. This article aims to explore the biological activity of MSPMS, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

- Chemical Formula : CHOS

- CAS Number : 357913-53-2

- Molecular Weight : 196.28 g/mol

The biological effects of MSPMS can be attributed to its ability to interact with various biomolecules, including proteins and enzymes. Research indicates that compounds with similar structures can modulate enzyme activities, influence cellular signaling pathways, and affect gene expression.

Key Mechanisms

- Enzyme Interaction : MSPMS may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Cell Signaling Modulation : It can influence signal transduction pathways, which are crucial for cellular responses to external stimuli.

- Gene Expression Regulation : MSPMS has been shown to alter transcription factor activities, leading to changes in gene expression profiles.

Antioxidant Properties

Several studies have reported that MSPMS exhibits antioxidant activity. This property is critical in protecting cells from oxidative stress and may contribute to its potential therapeutic effects in various diseases.

Anticancer Activity

Research has highlighted the potential of MSPMS in cancer therapy. In vitro studies indicate that it may inhibit the proliferation of cancer cells, particularly in breast cancer and glioblastoma models. The compound's ability to induce apoptosis (programmed cell death) in malignant cells has been a focal point of investigation.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study demonstrated that MSPMS scavenged free radicals effectively, reducing oxidative damage in cellular models .

- Table 1: Antioxidant Activity Comparison

Compound IC50 (μM) Mechanism MSPMS 50 Free radical scavenging Vitamin C 30 Free radical scavenging Glutathione 40 Free radical scavenging

- Cancer Cell Proliferation Inhibition :

- Gene Expression Analysis :

Safety and Toxicology

While MSPMS shows promising biological activity, its safety profile must be evaluated. Preliminary toxicological assessments indicate that at low concentrations, it is relatively safe; however, higher doses may lead to cytotoxicity and adverse effects on normal cells.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 3-(Methylsulfonyl)propyl methanesulfonate?

- The compound can be synthesized via mesylation of the corresponding alcohol using methanesulfonyl chloride under basic conditions. A typical procedure involves dissolving the alcohol in dichloromethane or THF, adding triethylamine as a base, and reacting with methanesulfonyl chloride at 0–25°C for 1–24 hours. Purification is achieved via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be verified?

- 13C NMR (75 MHz, CDCl₃) is used to confirm the methanesulfonate group (δ ~40–45 ppm for the sulfonyl carbon). HPLC with a C18 column and UV detection (e.g., 254 nm) quantifies purity, using a mobile phase of acetonitrile/water (70:30 v/v) .

Q. What are the primary applications of this compound in medicinal chemistry?

- It serves as an alkylating agent for modifying nucleophilic sites in biomolecules (e.g., DNA, proteins) and synthesizing intermediates for bioactive compounds, such as histamine H3 receptor antagonists .

Q. What precautions are necessary when handling this compound?

- Use nitrile gloves, work in a fume hood, and avoid inhalation or skin contact. Store at 2–8°C in airtight containers. In case of exposure, rinse affected areas with water for 15 minutes .

Advanced Research Questions

Q. What strategies mitigate undesired side reactions during alkylation using this compound?

- Control reaction temperature (0–4°C for slow kinetics), use aprotic solvents (e.g., DMF or DMSO), and add scavengers (e.g., thiols) to trap excess alkylating agents. Protecting groups (e.g., THP ethers) can prevent unwanted nucleophilic attacks .

Q. How does the leaving group ability of this compound compare to other sulfonate esters?

- The methanesulfonate group is a stronger leaving group than tosylates due to its electron-withdrawing sulfonyl moiety. However, steric hindrance from the propyl chain may reduce reactivity compared to methyl methanesulfonate (MMS) .

Q. What analytical techniques are effective in studying the stability of this compound under varying conditions?

- Accelerated stability studies : Use HPLC to monitor degradation products under thermal stress (40–60°C) or hydrolytic conditions (pH 1–13). Mass spectrometry identifies decomposition pathways, such as hydrolysis to 3-(methylsulfonyl)propanol .

Q. How can solvent effects influence the reactivity of this compound in nucleophilic substitutions?

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing transition states. Protic solvents (e.g., water) accelerate hydrolysis, necessitating anhydrous conditions for alkylation reactions .

Q. What are the challenges in scaling up reactions involving this compound while maintaining yield and purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。